molecular formula C17H20ClNO2 B1389173 1-(2-Naphthylmethyl)piperidine-3-carboxylic acid hydrochloride CAS No. 1185299-51-7

1-(2-Naphthylmethyl)piperidine-3-carboxylic acid hydrochloride

Cat. No.: B1389173
CAS No.: 1185299-51-7
M. Wt: 305.8 g/mol
InChI Key: FKMHDONGVLXODM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(2-Naphthylmethyl)piperidine-3-carboxylic acid hydrochloride involves several steps. Piperidine derivatives, including this compound, are synthesized through various intra- and intermolecular reactions. Common synthetic routes include hydrogenation, cyclization, cycloaddition, annulation, and amination . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

1-(2-Naphthylmethyl)piperidine-3-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Naphthylmethyl)piperidine-3-carboxylic acid hydrochloride is used in various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in proteomics research to study protein interactions and functions.

    Medicine: While not intended for therapeutic use, it can be used in preclinical studies to understand the biological activity of related compounds.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Naphthylmethyl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine moiety in the compound plays a crucial role in its biological activity, often interacting with enzymes and receptors in the body . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Naphthylmethyl)piperidine-3-carboxylic acid hydrochloride can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific structure and the presence of the naphthylmethyl group, which can influence its chemical and biological properties.

Properties

IUPAC Name

1-(naphthalen-2-ylmethyl)piperidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2.ClH/c19-17(20)16-6-3-9-18(12-16)11-13-7-8-14-4-1-2-5-15(14)10-13;/h1-2,4-5,7-8,10,16H,3,6,9,11-12H2,(H,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMHDONGVLXODM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC3=CC=CC=C3C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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